molecular formula C18H16N6OS B2950376 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034422-70-1

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2950376
CAS No.: 2034422-70-1
M. Wt: 364.43
InChI Key: ZZVZAEPAJJQWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core linked via a pyrrolidine ring to a benzo[b]thiophene-2-carboxamide group. The triazolo-pyrazine moiety is a fused bicyclic system known for its role in targeting enzymes like phosphodiesterases (PDEs) and kinases .

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c25-18(15-9-12-3-1-2-4-14(12)26-15)21-13-5-7-23(10-13)16-17-22-20-11-24(17)8-6-19-16/h1-4,6,8-9,11,13H,5,7,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVZAEPAJJQWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=CC=CC=C3S2)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyrazine ring , a pyrrolidine moiety , and a benzo[b]thiophene core , which contribute to its unique electronic properties and potential interactions with biological targets. The molecular formula is C17H18N6OC_{17}H_{18}N_{6}O with a molecular weight of approximately 318.37 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to altered cellular responses.
  • Receptor Modulation : It can bind to receptors, potentially modulating their activity and triggering beneficial cellular responses.
  • Nucleic Acid Interaction : The triazolopyrazine ring allows for hydrogen bonding and π–π interactions with nucleic acids, influencing gene expression.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the structure can significantly impact its efficacy:

Compound VariantStructural FeaturesBiological Activity
N-(1-(pyrazin-2-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamideLacks triazole ringReduced binding affinity
N-(1-([1,2,3]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamideDifferent triazole isomerAltered reactivity
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamideFluorine position variationInfluences chemical properties

Biological Evaluation

Recent studies have evaluated the antimicrobial and anticancer activities of compounds related to benzo[b]thiophene derivatives:

  • Antimicrobial Activity : Compounds based on the benzo[b]thiophene nucleus have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains .
  • Anticancer Potential : The triazolo[4,3-a]pyrazine scaffold has been linked to anticancer properties through inhibition of specific cancer cell lines. Studies indicate that modifications in the side chains can enhance cytotoxicity against various cancer types .

Case Study 1: Antimicrobial Properties

A recent investigation synthesized several benzo[b]thiophene derivatives that were screened for antimicrobial activity. One notable derivative demonstrated promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential therapeutic applications of compounds related to this compound .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of triazolo[4,3-a]pyrazine derivatives and their evaluation against various cancer cell lines. Results indicated that certain analogs exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide (CAS 2034295-95-7)
  • Molecular Formula : C₁₄H₁₄N₆OS
  • Molecular Weight : 314.37
  • Key Differences : Replaces benzo[b]thiophene with a smaller thiophene ring.
1-(2-Chlorophenyl)-4-methyl-N-(1-adamantyl)[1,2,4]triazolo[4,3-a]quinoxaline-8-carboxamide
  • Molecular Formula : C₂₅H₂₀ClN₅O
  • Molecular Weight : 466.92
  • Key Differences: Larger quinoxaline core and adamantyl group.
  • Implications: The adamantyl group enhances hydrophobicity, favoring blood-brain barrier penetration. The quinoxaline system may broaden binding interactions with PDE2A, as evidenced by its co-crystallization with human PDE2A .
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6 in )
  • Molecular Formula : C₃₂H₂₅N₇O₂S
  • Molecular Weight : 595.71
  • Key Differences : Complex pyrrolo-thiazolo-pyrimidine core with a triazolothiadiazine substituent.
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride
  • Molecular Formula : C₆H₁₂Cl₂N₄
  • Molecular Weight : 217.14
  • Key Differences : Piperazine linker instead of pyrrolidine; dihydrochloride salt.
  • Implications : Piperazine’s flexibility may alter binding kinetics, while the salt form improves aqueous solubility .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Core Structure Key Substituents logP (Predicted) Solubility
Target Compound ~338.39* Triazolo-pyrazine + pyrrolidine Benzo[b]thiophene-2-carboxamide ~2.5 Moderate (free base)
Compound 314.37 Triazolo-pyrazine + pyrrolidine Thiophene-3-carboxamide ~1.8 Higher
Compound 466.92 Triazolo-quinoxaline Adamantyl, chlorophenyl ~4.2 Low (hydrophobic)
Compound 6 595.71 Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazolothiadiazine ~3.9 Poor

*Estimated based on structural similarity to compound.

  • Solubility : Pyrrolidine and free base status likely grant moderate solubility, superior to adamantyl-containing analogs but inferior to salt forms (e.g., ’s dihydrochloride).

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step heterocyclization and coupling reactions. For example, triazolopyrazine cores are synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates (e.g., using carbonyldiimidazole in anhydrous DMFA under reflux) . Key intermediates, such as pyrrolidine-linked triazolopyrazines, are characterized by ¹H/¹³C NMR and IR spectroscopy to confirm regiochemistry and functional group integrity. Purification methods (recrystallization or column chromatography) are selected based on solubility and polarity, as seen in triazolo[4,3-a]pyrazinone derivatives .

Advanced: How can reaction conditions be optimized for introducing the benzo[b]thiophene moiety while minimizing side products?

Answer:
The benzo[b]thiophene-carboxamide group is introduced via amide coupling using activating agents like EDCI·HCl and HOBt in DMF at 60°C . To minimize side reactions (e.g., racemization or over-activation):

  • Use anhydrous DMF to suppress hydrolysis.
  • Monitor reaction progress by TLC to terminate at optimal conversion.
  • Employ DIPEA as a base to neutralize HCl byproducts, improving coupling efficiency .
    Comparative studies on solvent polarity (DMF vs. THF) and temperature (60°C vs. room temperature) can further refine yields .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

  • ¹H NMR : Resolves pyrrolidine and triazolopyrazine proton environments (e.g., pyrrolidin-3-yl CH₂ groups at δ 2.5–3.5 ppm) .
  • ¹³C NMR : Identifies carbonyl signals (e.g., benzo[b]thiophene carboxamide at ~165 ppm) and triazole/pyrazine carbons .
  • IR : Confirms amide C=O stretches (~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve spectral data discrepancies in novel analogs?

Answer:
Contradictions in spectral data (e.g., unexpected splitting in NMR or IR shifts) may arise from regioisomerism or conformational flexibility . Strategies include:

  • X-ray crystallography : Definitive structural assignment for crystalline derivatives, as applied to coumarin-linked triazolopyridines .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon environments.
  • Computational modeling : Predicts spectral profiles (e.g., DFT-calculated NMR shifts) to compare with experimental data .

Advanced: What strategies are recommended for evaluating biological activity, given structural analogs?

Answer:

  • Targeted assays : Test antibacterial/antifungal activity using microbroth dilution (MIC determination), as done for triazolo[1,5-a]pyridines with coumarin substituents .
  • Enzyme inhibition studies : Screen against kinases or proteases, leveraging the triazole ring’s metal-binding capacity.
  • SAR analysis : Modify the benzo[b]thiophene substituents (e.g., electron-withdrawing groups) and compare bioactivity, guided by precedent in fluorinated triazinones .

Advanced: How are regioselectivity challenges addressed in triazolo ring formation?

Answer:
Regioselectivity in triazolo[4,3-a]pyrazine synthesis is controlled by:

  • Precursor design : Use N1-substituted hydrazinopyrazinones to direct cyclization to the desired position .
  • Catalytic additives : AlCl₃ promotes selective cyclocondensation of aminopyridines with nitriles .
  • Temperature modulation : Reflux in DMFA (24 hours) ensures complete cyclization over side reactions .

Basic: What purification methods are suitable for this compound?

Answer:

  • Recrystallization : Preferred for polar intermediates (e.g., from acetonitrile or DMF/i-propanol mixtures) .
  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for non-polar analogs .
  • Acid-base extraction : Remove unreacted starting materials by adjusting pH for amine/carboxylic acid derivatives .

Advanced: How does solvent choice impact the stability of intermediates during synthesis?

Answer:

  • Anhydrous DMFA/DMF : Prevents hydrolysis of acid-sensitive intermediates (e.g., activated esters) .
  • THF : Suitable for Grignard or lithiation reactions but may decompose peroxides over time .
  • Dichloromethane : Ideal for low-temperature reactions (e.g., -78°C) but incompatible with strong nucleophiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.